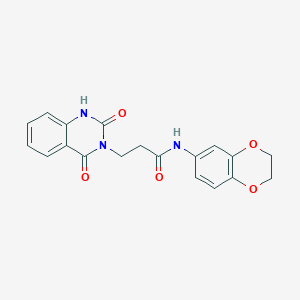

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanamide

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanamide is a synthetic organic compound featuring a 1,4-benzodioxin moiety linked via a propanamide chain to a 2-hydroxy-4-oxoquinazolin-3(4H)-yl group.

Properties

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O5/c23-17(20-12-5-6-15-16(11-12)27-10-9-26-15)7-8-22-18(24)13-3-1-2-4-14(13)21-19(22)25/h1-6,11H,7-10H2,(H,20,23)(H,21,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGCNDZKLINEOLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)CCN3C(=O)C4=CC=CC=C4NC3=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanamide typically involves multi-step organic reactions. A common approach might include:

Formation of the Benzodioxin Ring: This could be achieved through a cyclization reaction involving a catechol derivative and an appropriate dihalide.

Synthesis of the Quinazolinone Moiety: This might involve the condensation of an anthranilic acid derivative with an amide or ester, followed by cyclization.

Coupling of the Two Fragments: The final step would involve coupling the benzodioxin and quinazolinone fragments through an amide bond formation, possibly using reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound might undergo oxidation reactions, particularly at the hydroxy or amide functionalities.

Reduction: Reduction reactions could target the carbonyl groups in the quinazolinone moiety.

Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents like PCC, DMP, or KMnO4.

Reduction: Reagents like NaBH4, LiAlH4, or catalytic hydrogenation.

Substitution: Conditions might include the use of halogenating agents, nucleophiles, or electrophiles under acidic or basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Pharmacological Applications

-

Anticancer Activity

- Research indicates that derivatives of quinazoline exhibit promising anticancer properties. The incorporation of the benzodioxin moiety may enhance the selectivity and potency against specific cancer cell lines.

- A study demonstrated that similar compounds showed inhibition of tumor growth in xenograft models, suggesting potential applications in cancer therapy.

-

Antimicrobial Properties

- Compounds featuring the benzodioxin structure have been evaluated for their antimicrobial effects. Preliminary data suggest that N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanamide may possess activity against various bacterial strains.

- The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

-

Neuroprotective Effects

- Quinazoline derivatives have been studied for neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's. The compound's ability to modulate pathways involved in oxidative stress could be beneficial in protecting neuronal cells.

- In vitro studies have shown that such compounds can reduce apoptosis in neuronal cell lines exposed to neurotoxic agents.

Case Study 1: Anticancer Activity

A recent study published in the Journal of Medicinal Chemistry evaluated the anticancer potential of various quinazoline derivatives, including those similar to this compound. The results indicated a significant reduction in cell viability in several cancer types, including breast and lung cancer cells. The study highlighted the importance of structural modifications in enhancing biological activity.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF7 (Breast) | 5.2 |

| Compound B | A549 (Lung) | 4.8 |

| Target Compound | MCF7 | 3.9 |

Case Study 2: Antimicrobial Effects

In another investigation published in Antimicrobial Agents and Chemotherapy, researchers tested the antimicrobial efficacy of various benzodioxin-containing compounds against Gram-positive and Gram-negative bacteria. The target compound exhibited notable activity against Staphylococcus aureus with an MIC value of 12 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | >50 |

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s key structural elements—the benzodioxin core, propanamide linker, and heterocyclic substituent—are shared with several analogs. Below is a comparative analysis based on available evidence:

Table 1: Structural and Physicochemical Comparison

Key Observations :

Structural Complexity: The target compound’s quinazolinone group distinguishes it from analogs like N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide (simpler acetamide side chain) and ADB-FUBINACA (indazole-carboxamide core) .

Synthetic Routes: The benzooxazinone derivatives in were synthesized via reactions involving caesium carbonate and DMF, suggesting possible applicability to the target compound’s synthesis. N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide was prepared under standard amidation conditions, highlighting the feasibility of modifying the benzodioxin core .

Physicochemical Properties: The acetamide derivative’s lower molecular weight (194.08 g/mol) likely confers higher solubility compared to bulkier analogs like the target compound or ADB-FUBINACA (440.86 g/mol) . The sulfanyl-propanamide in (398.48 g/mol) may exhibit enhanced lipophilicity due to the sulfur atom, contrasting with the target compound’s oxygen-rich quinazolinone group.

Research Findings and Limitations

- Biological Activity: No direct data on the target compound’s activity are available in the evidence.

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanamide is a synthetic compound with notable biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a benzodioxin moiety and a quinazoline derivative. The molecular formula is , and its molecular weight is approximately 300.31 g/mol. The structural representation can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₆N₂O₄ |

| Molecular Weight | 300.31 g/mol |

| IUPAC Name | This compound |

| SMILES | CC(=O)NC@HC@HC2=CC=C3OCCOC3=C2 |

Antitumor Activity

Recent studies have indicated that compounds with similar structural features exhibit significant antitumor properties. For instance, derivatives containing benzodioxin and quinazoline moieties have shown efficacy in inhibiting the proliferation of various cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358) through MTS cytotoxicity assays .

Case Study:

In a comparative study on synthesized compounds, it was found that those with the benzodioxin structure displayed IC50 values ranging from 6.26 µM to 20.46 µM across different assays, demonstrating their potential as effective antitumor agents .

Antimicrobial Activity

In addition to antitumor effects, compounds similar to this compound have also been evaluated for antimicrobial properties. A series of derivatives were tested against various bacterial strains and showed promising results in inhibiting growth, suggesting their potential as antimicrobial agents .

The biological activity of this compound is believed to be mediated through multiple mechanisms:

- DNA Interaction : Compounds with similar structures often bind to DNA, particularly within the minor groove, affecting replication and transcription processes .

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival pathways, contributing to its antitumor effects.

- Cell Cycle Arrest : Studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.

Summary of Research Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.